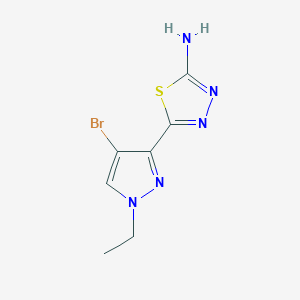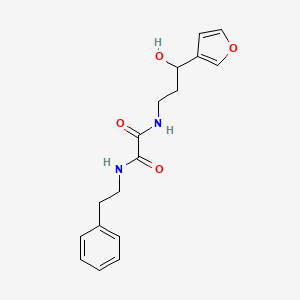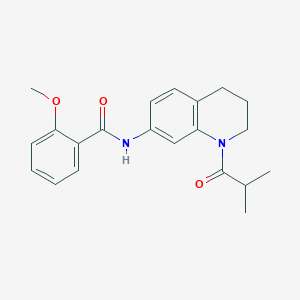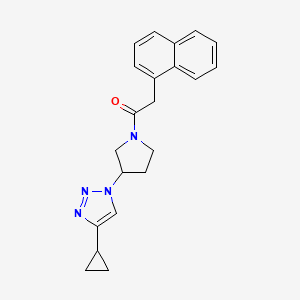
2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 . It is also known by other names such as 1-Pyrrolidineacetamide, 4- (4-chlorophenyl)-2-oxo-; 2- (2-oxo-4- (4-chlorophenyl)-pyrrolidin-1-yl)acetamide; RGPU-95 (p-Cl-Phenylpiracetam) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Mol File: 213178-69-9.mol . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 509.2±50.0 °C and a predicted density of 1.324±0.06 g/cm3 . Its pKa is predicted to be 15.67±0.40 .Applications De Recherche Scientifique
Antibacterial Applications
Research has demonstrated the synthesis of compounds related to 2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, showing moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. These studies involve quantitative structure-activity relationship (QSAR) analyses, highlighting the importance of substituent modifications to enhance antibacterial effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).
Chemical Reactivity and Molecular Interaction Studies
Several investigations have focused on the chemical reactivity of compounds with similar structures, examining their reactions with other chemical entities and their potential applications. For instance, studies on the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate have provided insights into the formation of 2-butenamides and 2-buten-4-olides, suggesting possible mechanisms based on the hard and soft acids and bases (HSAB) concept (Sato, Nishino, & Kurosawa, 1987).
Supramolecular Assembly and Crystal Structure Analysis
Research on compounds with chlorophenyl and bromophenyl derivatives, including analysis of their crystal structures and supramolecular assembly, has revealed significant insights into intermolecular interactions, such as hydrogen bonds and weak C–H···Cl/Br contacts. These findings contribute to our understanding of the structural basis for the activity and stability of related compounds (Hazra et al., 2014).
Antimicrobial and Anticancer Activity
Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating the potential of this compound and its derivatives in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Vibrational Spectroscopy and Molecular Dynamics
Vibrational spectroscopic techniques, along with quantum computational approaches, have been employed to characterize the antiviral active molecule closely related to this compound. These studies offer detailed insights into the molecule's geometric equilibrium, intra-molecular hydrogen bond interactions, and stability, providing a foundation for further exploration of its pharmacokinetic properties and inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
Its predicted properties include a boiling point of 5092±500 °C and a density of 1324±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUDPJQOUKSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
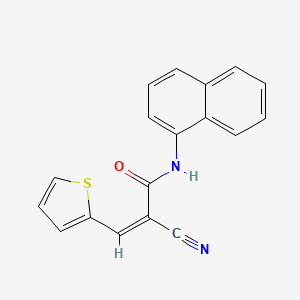
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
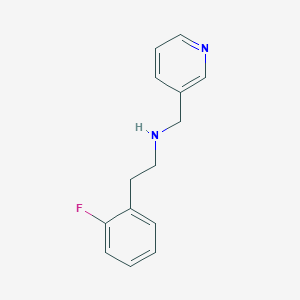

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
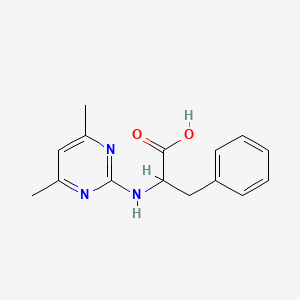
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

